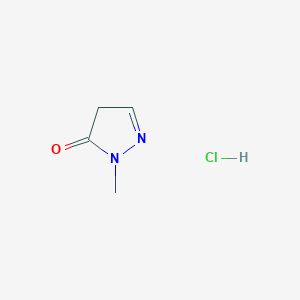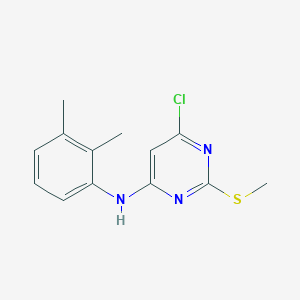
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl₃).
Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.
Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the pyrimidine ring or the nitro groups if present.
Substitution: The compound can undergo various substitution reactions, especially at the chlorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with antimicrobial, antiviral, or anticancer activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-phenyl-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.
6-chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Similar structure but lacks the methylthio group.
2-(methylthio)-4-amino-6-chloropyrimidine: Similar core structure but lacks the phenyl group.
Uniqueness
The presence of both the 2,3-dimethylphenyl group and the methylthio group in 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets.
Properties
CAS No. |
86626-95-1 |
|---|---|
Molecular Formula |
C13H14ClN3S |
Molecular Weight |
279.79 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
NRMJORKWXBXRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
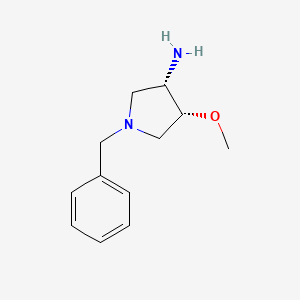
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
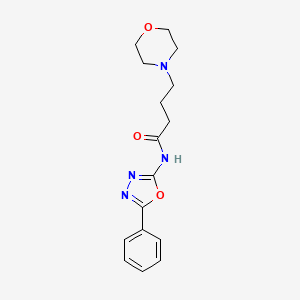
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

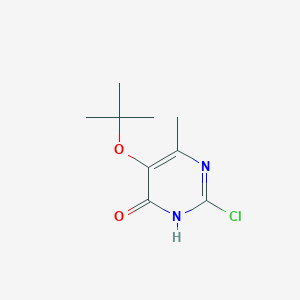

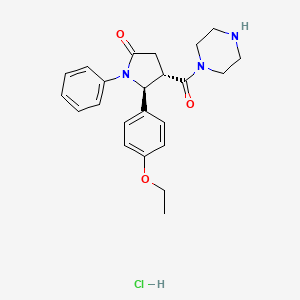

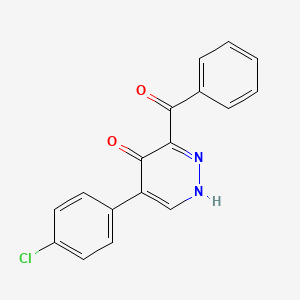
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
